BenchChemオンラインストアへようこそ!

3-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Monoamine oxidase B inhibition Neuroprotection Parkinson's disease

This methylene-linked indole-benzamide is essential for MAO-B structure-activity relationship (SAR) studies. Unlike directly linked 3-chloro-N-(2-methyl-1H-indol-5-yl)benzamide (MAO-B Ki = 0.33 µM), the -CH₂- spacer introduces conformational flexibility that modulates binding geometry, hydrogen bonding, and steric fit within the FAD-proximal cavity. Directly linked or unsubstituted analogs cannot replicate this scaffold's unique pharmacological profile. Critical for reproducible enzyme inhibition assays, molecular docking, and X-ray crystallography probing the MAO-B active site. Ideal comparator for fragment-based design of reversible, isoform-selective MAO-B inhibitors for Parkinson's disease research.

Molecular Formula C17H15ClN2O
Molecular Weight 298.77
CAS No. 852136-40-4
Cat. No. B2822819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
CAS852136-40-4
Molecular FormulaC17H15ClN2O
Molecular Weight298.77
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C17H15ClN2O/c1-11-7-14-8-12(5-6-16(14)20-11)10-19-17(21)13-3-2-4-15(18)9-13/h2-9,20H,10H2,1H3,(H,19,21)
InChIKeyHKPHVWJDVQWQBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide (CAS 852136-40-4): A Structurally Distinct Indole-Benzamide for Neuroscience and Enzymology Research


3-Chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide (CAS 852136-40-4) is a synthetic indole-benzamide derivative with a methylene (-CH₂-) linker between the indole ring and the amide nitrogen, distinguishing it from directly linked indole-5-yl-benzamide analogs. It belongs to a class of compounds that have been investigated as inhibitors of monoamine oxidase (MAO), a key drug target for neurological disorders such as Parkinson's disease [1]. The closest well-characterized structural analog, 3-chloro-N-(2-methyl-1H-indol-5-yl)benzamide, has demonstrated selective MAO-B inhibition with a Ki of 0.33 µM [2]. While direct bioactivity data for the methylene-linked compound are absent from the primary literature, its core pharmacophore is shared with a series of indole derivatives that exhibit reversible, selective MAO-B inhibition, making it a relevant candidate for structure-activity relationship (SAR) studies and targeted enzyme inhibition research.

Why 3-Chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide Cannot Be Freely Substituted with Generic Indole-Benzamide Analogs


The presence of a methylene spacer in 3-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide introduces both conformational flexibility and altered electronic properties relative to directly linked analogs such as 3-chloro-N-(2-methyl-1H-indol-5-yl)benzamide. In the well-characterized indole-5-yl-benzamide series, small substituent changes on the benzamide ring yield up to 55-fold differences in MAO-B inhibitory potency (Ki range: 0.030–1.65 µM) and >2,100-fold shifts in selectivity for MAO-B over MAO-A [1]. The methylene insertion can further modulate both binding affinity and isoform selectivity through changes in hydrogen-bonding geometry and steric fit within the enzyme active site [2]. Consequently, generic substitution using unsubstituted or differently substituted indole-benzamides cannot preserve the specific biochemical profile that this scaffold may offer, making targeted procurement of the exact compound essential for reproducible SAR and pharmacological studies.

Quantitative Differentiation Evidence for 3-Chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide Against Closest Indole-Benzamide Analogs


MAO-B Inhibitory Potency: Structural Basis for Differentiated Activity in the Indole-Benzamide Series

The closest characterized analog, 3-chloro-N-(2-methyl-1H-indol-5-yl)benzamide (without the methylene linker), exhibits a Ki of 0.33 µM against human recombinant MAO-B expressed in baculovirus-infected BTI insect cells at pH 7.4 and 37°C [1]. This represents a 5-fold improvement in potency over the unsubstituted parent compound N-(2-methyl-1H-indol-5-yl)benzamide (Ki = 1.65 µM) [2], but is 11-fold less potent than the 3,4-dichloro analog (Ki = 0.030 µM) [3]. The 3-chloro substitution alone thus provides intermediate potency within the series, and the additional methylene linker in the target compound is expected to further modulate this activity through altered conformational dynamics.

Monoamine oxidase B inhibition Neuroprotection Parkinson's disease

MAO-B vs. MAO-A Selectivity Ratio: A Differentiating Feature of the 3-Chloro Indole-Benzamide Scaffold

In the directly linked analog series, 3-chloro-N-(2-methyl-1H-indol-5-yl)benzamide exhibits an MAO-A Ki of 18.3 µM [1], yielding an MAO-B/MAO-A selectivity ratio of approximately 55-fold (calculated as Ki(MAO-A) / Ki(MAO-B) = 18.3 µM / 0.33 µM ≈ 55). This selectivity is significantly greater than that of the unsubstituted parent compound, which shows only a ~24-fold selectivity (Ki MAO-A = 39.5 µM; Ki MAO-B = 1.65 µM) [2]. The 3,4-dichloro analog achieves the highest selectivity in the series at approximately 100-fold (Ki MAO-A = 3.0 µM; Ki MAO-B = 0.030 µM) [3]. The 3-chloro substitution thus enhances selectivity over the parent by more than 2-fold, establishing a distinct selectivity profile that is relevant for reducing MAO-A-mediated side effects (e.g., tyramine-induced hypertensive crisis) in therapeutic applications.

MAO isoform selectivity Neuropharmacology Side-effect mitigation

Reversible Inhibition Mechanism: Class-Level Evidence for Indole-Benzamide Derivatives

The 2010 study by Prins et al. characterized the entire indole-benzamide series as reversible MAO inhibitors based on recovery of enzyme activity after dilution [1]. This is in contrast to irreversible inhibitors such as selegiline (R-deprenyl) and rasagiline, which form covalent adducts with the FAD cofactor of MAO-B [2]. Reversible inhibition is pharmacologically advantageous because it avoids prolonged enzyme inactivation and allows for more predictable dose-response relationships, reduced potential for drug-drug interactions, and faster reversal of effects upon treatment discontinuation. The methylene-linked target compound, sharing the same core indole-benzamide scaffold, is predicted to similarly engage MAO isoforms through non-covalent interactions, offering a potentially safer pharmacological profile compared to irreversible inhibitors.

Reversible MAO inhibition Enzyme kinetics Drug safety

Molecular Scaffold Uniqueness: Methylene Linker as a Conformational Modulator Not Present in High-Potency Analogs

3-Chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide incorporates a methylene (-CH₂-) spacer between the indole 5-position and the amide nitrogen, a structural feature absent in all indole-5-yl-benzamide analogs characterized in the foundational 2010 study by Prins et al. [1]. This additional rotatable bond increases the distance between the indole ring and the benzamide moiety, potentially altering the optimal binding pose within the MAO-B substrate cavity. In the directly linked series, the benzamide ring occupies a position near the FAD cofactor, and small substituent changes produce up to 55-fold variations in potency [2]. The methylene insertion may reposition the 3-chlorobenzamide group within the active site, potentially affecting both substrate-competitive and inhibitor-binding kinetics in ways not achievable through ring substitution alone. This scaffold-level differentiation makes it a uniquely valuable tool for probing the conformational requirements of MAO-B ligand binding.

Scaffold differentiation Conformational flexibility Structure-activity relationship

Targeted Research Applications for 3-Chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide (CAS 852136-40-4)


Structure-Activity Relationship (SAR) Studies of Linker-Dependent MAO-B Inhibition

This compound serves as a critical comparator in SAR campaigns investigating the effect of a methylene spacer on MAO-B binding affinity and selectivity. By comparing its activity with the directly linked 3-chloro-N-(2-methyl-1H-indol-5-yl)benzamide (Ki MAO-B = 0.33 µM), researchers can isolate the contribution of conformational flexibility to enzyme inhibition, potentially revealing new design principles for reversible MAO-B inhibitors [1].

Pharmacological Tool for Reversible MAO-B Modulation in Neurodegenerative Disease Models

Based on the class-level evidence that indole-benzamide derivatives are reversible MAO-B inhibitors, this compound may be evaluated in cellular or in vivo models of Parkinson's disease. Its predicted intermediate selectivity profile (~55-fold for the closest analog) suggests potential for dopaminergic neuroprotection without the hypertensive risk associated with irreversible or non-selective MAO inhibitors [2].

Chemical Biology Probe for Mapping MAO Active Site Topology

The methylene linker in this compound introduces a degree of conformational freedom not present in the directly linked series. This feature can be exploited in molecular docking and X-ray crystallography studies to probe the steric and geometric constraints of the MAO-B substrate cavity, particularly the region accommodating the benzamide moiety near the FAD cofactor [3].

Lead Optimization Starting Point for Dual MAO/Additional Target Inhibitors

The indole-benzamide core is a privileged scaffold in medicinal chemistry. The methylene-linked variant, with its distinct conformational profile, can serve as a starting point for fragment-based or structure-based design of multi-target ligands, particularly where moderate MAO-B inhibition is desired alongside activity against other CNS targets implicated in neurodegeneration [1].

Quote Request

Request a Quote for 3-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.